N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide
Description
"N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]pyrimidine-2-carboxamide" is a heterocyclic organic compound characterized by a pyridazine core linked to pyridine and pyrimidine moieties via aminoethyl and carboxamide bridges. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents (e.g., DMSO, ethanol) and a molecular weight of ~370 g/mol. Crystallographic studies, often facilitated by programs like SHELX , have been critical in resolving its 3D conformation, which is essential for structure-activity relationship (SAR) analyses.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(15-19-8-3-9-20-15)21-11-10-18-13-5-6-14(24-23-13)22-12-4-1-2-7-17-12/h1-9H,10-11H2,(H,18,23)(H,21,25)(H,17,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGTPUGFUVSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparative analyses of this compound with structurally analogous molecules highlight differences in binding affinity, selectivity, and pharmacokinetic profiles. Below is a synthesis of key findings:
Table 1: Structural and Functional Comparison
Key Observations:
Binding Affinity : The compound’s pyridazine-pyrimidine scaffold lacks the extended aromaticity seen in biphenyl-pyridazine hybrids, which exhibit stronger binding to ATP pockets (IC50: 5–50 nM) due to enhanced π-π stacking .
Solubility: The ethylamino linker improves solubility compared to unmodified pyridazin-3-amine derivatives but remains inferior to pyrimidinecarboxamide analogs with shorter alkyl chains .
Synthetic Accessibility : The compound’s synthesis involves multi-step coupling reactions (e.g., Buchwald-Hartwig amination), whereas simpler pyridazine derivatives are often synthesized in fewer steps, reducing scalability challenges .
Mechanistic Insights:
- Kinase Inhibition : Unlike pyrimidinecarboxamide analogs that target EGFR (IC50: ~10 nM), this compound’s activity against kinases like CDK2 or Aurora A is unreported, suggesting a narrower target profile .
- Crystallographic Validation : SHELX-based refinements confirm that the pyridazine-pyridine angle (112°) creates a distinct binding geometry compared to planar biphenyl systems (angle: 180°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
